molecular formula C13H11ClN2O4S B4996103 N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B4996103
M. Wt: 326.76 g/mol
InChI Key: GSRWVBTULWOSBC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group, a 4-methyl group, and a 3-nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzene ring.

    Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the 4-chlorophenyl group.

    Coupling Reaction: Finally, the chlorinated intermediate is reacted with 4-chloroaniline under basic conditions to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed

    Reduction: 4-amino-3-nitrobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: 4-carboxy-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-methylbenzenesulfonamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(4-chlorophenyl)-3-nitrobenzenesulfonamide: Lacks the methyl group, which can affect its solubility and interaction with molecular targets.

    N-(4-methylphenyl)-4-methyl-3-nitrobenzenesulfonamide: Lacks the chloro group, which can influence its binding affinity to enzymes and receptors.

Uniqueness

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to the presence of all three substituents (4-chlorophenyl, 4-methyl, and 3-nitro) on the benzene ring. This specific combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRWVBTULWOSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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